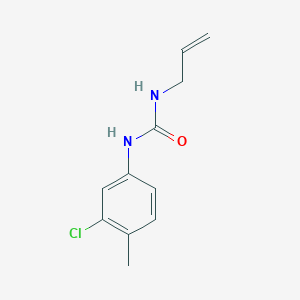
1-Allyl-3-(3-chloro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(3-chloro-4-methylphenyl)urea is an organic compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the urea moiety and a 3-chloro-4-methylphenyl group attached to the carbonyl carbon of the urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with allyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(3-chloro-4-methylphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Allyl-3-(3-chloro-4-methylphenyl)urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-3-(4-chloro-2-methylphenyl)urea
- 1-Allyl-3-(5-chloro-2-methylphenyl)urea
- 1-Allyl-3-(2-chloro-6-methylphenyl)urea
Uniqueness
1-Allyl-3-(3-chloro-4-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-Allyl-3-(3-chloro-4-methylphenyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with similar compounds.
| Property | Value |
|---|---|
| CAS Number | 25741 |
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound is structurally related to thiourea derivatives, which are known for their ability to inhibit urease, an enzyme implicated in various pathological conditions such as peptic ulcers and kidney stone formation.
Urease Inhibition
Research indicates that compounds with a thiourea backbone can effectively inhibit urease activity. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This action helps mitigate the adverse effects associated with excessive urease activity in the body.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-urease activity. The compound was tested against jack bean urease (JBU), showing an IC50 value that indicates potent inhibition compared to standard thiourea derivatives.
- Urease Inhibition Assay :
- Antioxidant Activity :
Comparative Efficacy
A comparative analysis with other thiourea derivatives reveals that this compound has superior urease inhibitory activity relative to other synthesized analogs. For instance, compounds with hydrophobic substitutions on the phenyl ring showed enhanced binding affinity and inhibitory effects.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiourea | 4.7455 | Competitive Inhibition |
| This compound | 0.0019 ± 0.0011 | Non-competitive Inhibition |
| Other Thiourea Derivatives | Varies (higher than above) | Variable |
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
InChI Key |
QOKMBMQLKJXHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















